molecular formula C14H20O4S B1324140 Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate CAS No. 898772-20-8

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Cat. No.: B1324140
CAS No.: 898772-20-8
M. Wt: 284.37 g/mol
InChI Key: ATLZBTWRQNEMTM-UHFFFAOYSA-N
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Description

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is an organic compound that features a thiophene ring substituted with a hexyl ester and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate typically involves the esterification of 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylic acid with hexanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenemethanol.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The thiophene ring may also participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate can be compared with other thiophene-based esters and dioxolane-containing compounds:

    Thiophene Esters: Compounds such as methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate share similar structural features but differ in the ester group, affecting their reactivity and applications.

    Dioxolane Derivatives: Compounds like 2-(1,3-dioxolan-2-YL)thiophene exhibit similar reactivity patterns but lack the ester functionality, limiting their use in esterification reactions.

The unique combination of the thiophene ring, dioxolane ring, and hexyl ester group in this compound makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

hexyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4S/c1-2-3-4-5-8-16-13(15)11-6-7-12(19-11)14-17-9-10-18-14/h6-7,14H,2-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLZBTWRQNEMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641887
Record name Hexyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-20-8
Record name Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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